molecular formula C8H5Cl2N3O2 B12500414 Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B12500414
M. Wt: 246.05 g/mol
InChI Key: KWEXFBFBRKVYLJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring and a methyl ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7-dione with phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated under reflux for several hours, followed by extraction with ethyl acetate and purification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details are not widely documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield the corresponding amino derivative of the compound.

Scientific Research Applications

Chemistry: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it valuable in the development of new chemical entities.

Biology and Medicine: Its derivatives have been explored for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, such as fluorescent dyes and sensors. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics .

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition of key enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

  • Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group.

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-2-7-11-5(9)3-6(10)13(7)12-4/h2-3H,1H3

InChI Key

KWEXFBFBRKVYLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl

Origin of Product

United States

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